

o-Toluidine Hydrochloride: A Comprehensive Physicochemical Profile for the Research Professional

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *o-Toluidine hydrochloride*

Cat. No.: *B147728*

[Get Quote](#)

An In-depth Technical Guide

This whitepaper provides a detailed examination of the core physicochemical properties of **o-Toluidine hydrochloride**, a compound of significant interest in chemical synthesis and toxicological research. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its fundamental characteristics. All quantitative data is presented in structured tables for clarity and comparative ease. Furthermore, detailed experimental protocols for key physicochemical determinations are provided, alongside a visualization of its metabolic pathway.

Physicochemical Properties

o-Toluidine hydrochloride (2-methylaniline hydrochloride) is the hydrochloride salt of the aromatic amine o-toluidine. It typically appears as a white to off-white or greenish crystalline solid.^{[1][2]} A comprehensive summary of its key physicochemical properties is provided in the tables below.

Table 1: General and Physical Properties of o-Toluidine Hydrochloride

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₀ ClN	[2]
Molecular Weight	143.61 g/mol	[2][3]
Appearance	White to off-white or greenish crystalline solid	[1][2]
Melting Point	215-217 °C	[2][3][4]
Boiling Point	242.2 °C	[3]
Density	1.288 g/cm ³ at 20°C	[3]

Table 2: Solubility and Partitioning Characteristics of o-Toluidine Hydrochloride

Property	Value	Reference(s)
Water Solubility	8.29 g/L at 25°C	[3]
Solubility in other solvents	Soluble in alcohol.	[4]
Log K _{ow} (Octanol-Water Partition Coefficient)	1.62	[3]

Table 3: Acid-Base Properties of o-Toluidine Hydrochloride

Property	Value	Reference(s)
pKa of conjugate acid (o-toluidinium ion)	4.45	[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **o-Toluidine hydrochloride**.

Table 4: Key Spectroscopic Data for o-Toluidine Hydrochloride

Spectroscopic Technique	Key Features/Notes	Reference(s)
Infrared (IR) Spectroscopy	The IR spectrum, often obtained using a KBr pellet or Nujol mull, shows characteristic peaks for aromatic C-H, N-H, and C-N stretching, as well as aromatic ring vibrations.	[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy	¹ H and ¹³ C NMR spectra in a suitable solvent (e.g., DMSO-d ₆) provide detailed information about the chemical environment of the protons and carbon atoms in the molecule.	[7][8]
UV-Visible (UV-Vis) Spectroscopy	The UV-Vis spectrum, typically recorded in a solution, exhibits absorption bands characteristic of the aromatic system.	[9]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of **o-Toluidine hydrochloride**.

Melting Point Determination (Capillary Method)

The melting point of **o-Toluidine hydrochloride** can be determined using a capillary melting point apparatus, such as a Mel-Temp or a Thiele tube.[10][11][12]

Procedure:

- Sample Preparation: A small amount of finely powdered, dry **o-Toluidine hydrochloride** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[12]
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
- Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, especially near the expected melting point.
- Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range. For a pure substance, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of **o-Toluidine hydrochloride** in water can be determined using the shake-flask method, which is considered a reliable technique.[13]

Procedure:

- Sample Preparation: An excess amount of **o-Toluidine hydrochloride** is added to a known volume of distilled or deionized water in a sealed container.
- Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of **o-Toluidine hydrochloride** in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (NMR Spectroscopy)

The pKa of the conjugate acid of o-toluidine can be determined by monitoring the chemical shifts of specific protons in its ^1H NMR spectrum as a function of pH.[14]

Procedure:

- Sample Preparation: A series of solutions of **o-Toluidine hydrochloride** are prepared in buffers of varying known pH values. Deuterated solvents (e.g., D₂O) are used for the NMR measurements.
- NMR Data Acquisition: ¹H NMR spectra are recorded for each solution.
- Data Analysis: The chemical shift of a proton sensitive to the protonation state of the amino group is plotted against the pH of the solution.
- pKa Calculation: The resulting titration curve is fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

Metabolic Pathway and Toxicological Significance

o-Toluidine is recognized as a carcinogen, and its toxicity is intrinsically linked to its metabolic activation.[15][16] The primary metabolic pathway involves enzymatic transformations in the liver, leading to the formation of reactive metabolites that can cause cellular damage, particularly in the urinary bladder.[1][17][18]

The metabolic activation of o-toluidine begins with N-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes in the liver, to form N-hydroxy-o-toluidine.[1][15] This intermediate can then undergo conjugation with glucuronic acid or sulfate.[1][18] These conjugates are transported to the urinary bladder. Under the acidic conditions of urine, the N-hydroxy-o-toluidine can be released.[1] Subsequent bioactivation, potentially through sulfation or acetylation, can lead to the formation of a highly reactive arylnitrenium ion.[1] This electrophilic species can then covalently bind to DNA, forming DNA adducts, which are critical initiating events in chemical carcinogenesis.[1][15]

Below is a diagram illustrating the key steps in the metabolic activation pathway of o-toluidine.

[Click to download full resolution via product page](#)

Caption: Metabolic activation pathway of o-toluidine leading to carcinogenesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. o-Toluidine - Wikipedia [en.wikipedia.org]
- 2. 2-Toluidine hydrochloride | C7H9N.CIH | CID 12484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Table 1, Properties of o-Toluidine and o-Toluidine Hydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pKa of o-Toluidine [vcalc.com]
- 6. O-toluidine, hydrochloride [webbook.nist.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. davjalandhar.com [davjalandhar.com]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. epa.gov [epa.gov]
- 17. Metabolism and effects of acetoaceto-o-toluidine in the urinary bladder of humanized-liver mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolism of o-[methyl-14C]toluidine in the F344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [o-Toluidine Hydrochloride: A Comprehensive Physicochemical Profile for the Research Professional]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147728#physicochemical-properties-of-o-toluidine-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com